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For Researchers, Scientists, and Drug Development Professionals

Organoboron compounds, particularly those containing boronic acid and benzoxaborole motifs,

have emerged as a versatile class of enzyme inhibitors with significant therapeutic potential.

Their unique mechanism of action, centered around the electron-deficient boron atom, allows

for potent and often selective modulation of enzyme activity. This guide provides a comparative

analysis of the impact of these meta-organoboron species (MOBS) on various enzymes,

supported by experimental data and detailed methodologies.

Mechanism of Action: The Role of the Boron Atom
The inhibitory activity of organoboron compounds stems from the Lewis acidic nature of the

boron atom. This allows for the formation of a reversible covalent bond with nucleophilic

residues, commonly serine, in the active site of target enzymes. This interaction mimics the

transition state of the enzyme-substrate complex, effectively blocking the catalytic activity of the

enzyme.[1] Benzoxaboroles, a class of organoboron compounds, are known to bind to the

active sites of enzymes through both esterification and strong noncovalent interactions.[2]

Comparative Analysis of Enzyme Inhibition
This section details the inhibitory effects of various organoboron compounds on key enzyme

targets and compares their performance with alternative, non-boron-based inhibitors.
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Leucyl-tRNA Synthetase (LeuRS) Inhibition
Leucyl-tRNA synthetase is a crucial enzyme in protein synthesis and a key target for antifungal

and antibacterial agents. Benzoxaboroles, such as tavaborole, have demonstrated potent

inhibition of this enzyme.

Table 1: Comparative Activity of LeuRS Inhibitors
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Compound Organism Target Enzyme

Inhibition
Metric
(IC50/MIC in
µg/mL)

Reference

Tavaborole

(AN2690)

Trichophyton

rubrum
Fungal LeuRS

MIC50: 4.0,

MIC90: 8.0
[3]

Trichophyton

mentagrophytes
Fungal LeuRS

MIC50: 4.0,

MIC90: 8.0
[3]

Candida albicans Fungal LeuRS
MIC50: 16,

MIC90: 16
[4]

Aspergillus

flavus
Fungal LeuRS

MIC50: 2,

MIC90: 4
[5]

Fluconazole Candida albicans
Lanosterol 14α-

demethylase

MIC50: 4,

MIC90: 64
[4]

Aspergillus

flavus

Lanosterol 14α-

demethylase

MIC50: 64,

MIC90: 64
[5]

Itraconazole Candida albicans
Lanosterol 14α-

demethylase

MIC50: 0.25,

MIC90: 4
[4]

Aspergillus

flavus

Lanosterol 14α-

demethylase

MIC50: 0.125,

MIC90: 0.25
[5]

Terbinafine Candida albicans
Squalene

epoxidase

MIC50: 2,

MIC90: 4
[4]

Aspergillus

flavus

Squalene

epoxidase

MIC50: 0.5,

MIC90: 4
[5]

AN6426
Plasmodium

falciparum
Protozoal LeuRS IC50: 420 nM [6]

ZCL039
Streptococcus

pneumoniae
Bacterial LeuRS IC50: 1.72 µM [7]

Escherichia coli Bacterial LeuRS IC50: 8.25 µM [7]
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Mechanism of LeuRS Inhibition by Benzoxaboroles

The proposed mechanism involves the boron atom of the benzoxaborole forming a covalent

adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the

editing site of the LeuRS enzyme. This traps the tRNA, preventing the completion of the

aminoacylation reaction and halting protein synthesis.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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